molecular formula C6H10O5S2 B1329653 Bis(vinylsulfonylmethyl) ether CAS No. 26750-50-5

Bis(vinylsulfonylmethyl) ether

Cat. No. B1329653
CAS RN: 26750-50-5
M. Wt: 226.3 g/mol
InChI Key: KAMCBFNNGGVPPW-UHFFFAOYSA-N
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Description

Bis(vinylsulfonylmethyl) ether is not directly mentioned in the provided papers. However, the papers do discuss various bis-functional compounds and their applications in polymer synthesis and functionalization. For instance, bis-functional silyl enol ethers are used as coupling agents in living cationic polymerization, leading to polymers with narrow molecular weight distributions . Similarly, bis(arylsulfonyl) peroxides are utilized in the difunctionalization of cyclic enol ethers, indicating the reactivity of bis-functional groups in the presence of peroxides . The synthesis of sugar-based ethenyl ethers through a vinyl bis-sulfone methodology also highlights the versatility of bis-functional compounds in synthesizing vinyl-functionalized monosaccharides .

Synthesis Analysis

The synthesis of bis-functional compounds is a recurring theme in the papers. For example, the synthesis of bifunctional silyl enol ethers is described as efficient for coupling living polymers of isobutyl vinyl ether . The bis(arylsulfonyl) peroxide-mediated difunctionalization of cyclic enol ethers demonstrates a method for selective sulfonylation and trapping of oxocarbenium ions . Additionally, the synthesis of aromatic poly(ether-sulfone)s containing vinylbenzyl and ethynylbenzyl chain ends through phase transfer catalysis is another example of synthesizing bis-functional polymers .

Molecular Structure Analysis

While the molecular structure of bis(vinylsulfonylmethyl) ether is not directly analyzed in the papers, the structure of related bis-functional compounds is crucial for their reactivity and application. The papers suggest that the presence of bis-functional groups allows for selective reactions and the formation of complex molecular architectures, as seen in the synthesis of vinyl-functionalized monosaccharides and the formation of polymers with specific end groups .

Chemical Reactions Analysis

The chemical reactivity of bis-functional compounds is highlighted in several papers. The bis(arylsulfonyl) peroxide-mediated reaction showcases the ability of bis-functional groups to engage in difunctionalization reactions, leading to the formation of products with good yield and functional group tolerance . The use of bis-functional silyl enol ethers in living cationic polymerization also demonstrates their role in creating linear polymers with precise molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-functional compounds are indirectly mentioned in the context of their applications. For instance, the solubility and efficiency of bifunctional silyl enol ethers are important for their use as coupling agents in polymerization . The properties of bis(2-methoxyethyl) ether as an inert solvent with excellent solvating properties are also discussed, although this compound is not a vinylsulfonylmethyl ether . The toxicity and teratogenic effects of bis(2-methoxyethyl) ether are mentioned, highlighting the importance of understanding the physical and chemical properties of bis-functional ethers for safety and environmental considerations .

Scientific Research Applications

Synthesis and Functionalization

Bis(vinylsulfonylmethyl) ether and its derivatives find applications in various chemical synthesis and functionalization processes. For instance, they have been utilized in the synthesis of sugar-based ethenyl ethers through a vinyl bis-sulfone methodology, leading to the creation of vinyl-functionalized monosaccharides that were not achievable via alternative routes (Chéry et al., 2003). Additionally, vinyl ethers with polysulfide and hydroxyl functions have been developed, resulting in polymers that show potential as binders for lithium–sulfur batteries (Trofimov et al., 2006).

Catalysis and Polymerization

The ether functionality of allyl vinyl ethers can be activated by chiral bis(organoaluminum) Lewis acids, showcasing their application in asymmetric Claisen rearrangement (Tayama et al., 2002). Moreover, polymers of vinyl ethers containing polysulfide and hydroxyl groups exhibit unique properties, allowing their use in advanced materials like cathode compositions for lithium-sulfur current sources (TrofimovBoris et al., 2005).

Photocurable Monomers and Polymer Membranes

Novel photocurable monomers, including difunctional vinyl ethers with phosphonate groups, have been synthesized, displaying smooth polymerization upon UV irradiation and finding applications in photoinitiated cationic polymerization (Minegishi et al., 2005). In the realm of polymer membranes, constructing interconnected micropores in poly(arylene ether) based single ion conducting blend polymer membranes via vapor-induced phase separation has been reported, highlighting the potential of these materials in advanced electrolyte systems (Chen et al., 2017).

Safety And Hazards

When handling BVME, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-(ethenylsulfonylmethoxymethylsulfonyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMCBFNNGGVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)COCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051942
Record name Bis(vinylsulphonylmethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(vinylsulfonylmethyl) ether

CAS RN

26750-50-5
Record name 1,1′-[Oxybis(methylenesulfonyl)]bis[ethene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1'-(oxybis(methylenesulfonyl))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1'-[oxybis(methylenesulfonyl)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(vinylsulphonylmethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(vinylsulphonylmethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Holcomb - 1997 - researchgate.net
[57] ABSTRACT A process is provided for preparing microprecipitated dispersions of filter dyes by preparing a concentrated slurry in aqueous medium of a filter dye having ionizable …
Number of citations: 0 www.researchgate.net
TI Abbott, CG Jones - 1983 - inis.iaea.org
In silver halide photography one or more silver halide emulsion layers are usually coated on a single side of a support. An important exception is in medical radiography. To minimize X-…
Number of citations: 6 inis.iaea.org
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
DN Rogers - 2007 - books.google.com
… The most commonly used hardener for colour negative films is bisvinylsulfonylmethyl ether, see for example.7,8 The reported synthesis, 1971,9 is described in the patent thus …
Number of citations: 29 books.google.com
B Troop, S Anchell - 2019 - books.google.com
Page 1 THE FILM DEVELOPING COOKBOOK SECOND EDITION The Film Developing Cookbook, 2nd edition is an up-to-date manual for photographic film development techniques. …
Number of citations: 3 books.google.com
D Francis, F Auger, P Barbin, C Tybjerg… - filmarchives.tnnua.edu.tw
In recent years, the concern about the stability of the media on which information is stored, given the enormous economic important of information, has become widespread in most …
Number of citations: 0 filmarchives.tnnua.edu.tw
RE Dickerson - 1983 - inis.iaea.org
(57) Forehardened photographic elements, particularly radiographic elements having among hydrophilic colloid layers at least one emulsion layer wherein thin tabular silver halide …
Number of citations: 2 inis.iaea.org

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